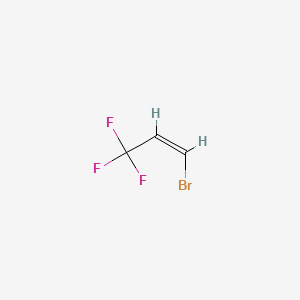
(Z)-1-Bromo-3,3,3-trifluoroprop-1-eno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene: is an organofluorine compound characterized by the presence of a bromine atom and three fluorine atoms attached to a propene backbone
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Fluorinated Compounds: (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique fluorine content makes it a candidate for the development of fluorinated drugs with improved metabolic stability and bioavailability.
Industry:
Material Science: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method for preparing (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene involves the halogen exchange reaction. This process typically starts with 1,1,1-trifluoropropene, which undergoes bromination in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out under controlled conditions to ensure the formation of the desired (Z)-isomer.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 1-bromo-3,3,3-trifluoropropane. This reaction is typically carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the elimination of hydrogen bromide, resulting in the formation of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene.
Industrial Production Methods: Industrial production of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene often involves large-scale halogen exchange reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: Although less common, (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene can undergo oxidation to form corresponding epoxides or reduction to yield alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia are commonly used under mild to moderate conditions.
Addition Reactions: Electrophiles such as hydrogen halides, halogens, or peroxides are used under controlled conditions to ensure regioselectivity and stereoselectivity.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under specific conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-hydroxy-3,3,3-trifluoroprop-1-ene or 1-amino-3,3,3-trifluoroprop-1-ene can be formed.
Addition Products: Products include 1,2-dihalogenated compounds or epoxides.
Oxidation and Reduction Products: Epoxides or alkanes, respectively.
Mecanismo De Acción
The mechanism of action of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene in chemical reactions typically involves the interaction of the bromine atom with nucleophiles or electrophiles. The presence of fluorine atoms influences the compound’s reactivity by stabilizing intermediates and transition states through inductive and hyperconjugative effects. This stabilization can lead to increased selectivity and efficiency in various chemical transformations.
Comparación Con Compuestos Similares
(E)-1-Bromo-3,3,3-trifluoroprop-1-ene: The geometric isomer of the compound with different spatial arrangement of substituents.
1-Chloro-3,3,3-trifluoroprop-1-ene: A similar compound where the bromine atom is replaced by chlorine.
1,1,1-Trifluoropropene: A precursor in the synthesis of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene.
Uniqueness:
Stereochemistry: The (Z)-isomer has distinct reactivity and selectivity compared to its (E)-isomer.
Reactivity: The presence of a bromine atom provides unique reactivity patterns compared to chlorine or other halogens, making it valuable in specific synthetic applications.
Propiedades
IUPAC Name |
(Z)-1-bromo-3,3,3-trifluoroprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHWZVROHBBAM-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Br)\C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149597-48-8 |
Source


|
| Record name | (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


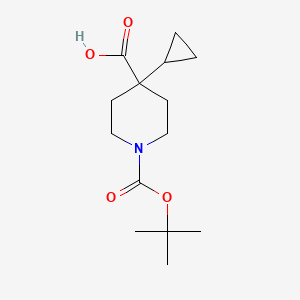
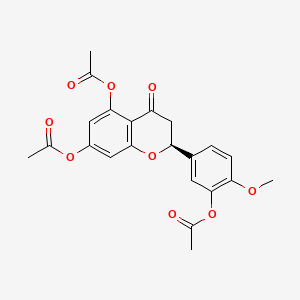
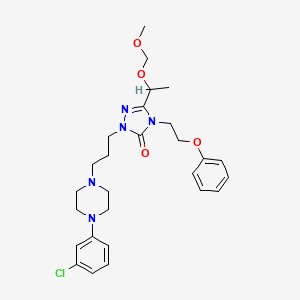
![2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide](/img/structure/B585254.png)

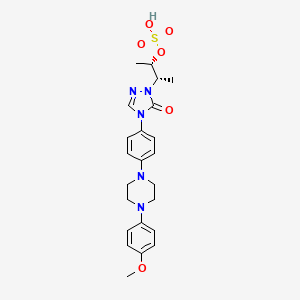
![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)
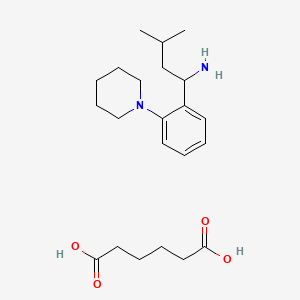
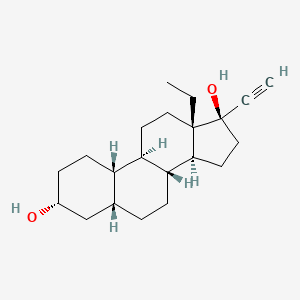
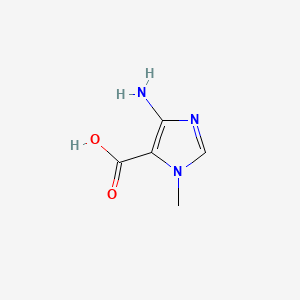
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)
